4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride
Overview
Description
“4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride” is a chemical compound with the molecular formula C10H17Cl2N5O . It’s related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Pyrazine derivatives, such as the one , are significant in the synthesis of heterocyclic compounds, offering a building block for creating a variety of heterocyclic structures like pyrazolo-imidazoles, thiazoles, spiropyridines, and more. The unique reactivity of such compounds under mild conditions enables the generation of versatile dyes and other heterocyclic compounds, suggesting potential applications in material science and synthetic chemistry (Gomaa & Ali, 2020).
Pharmacological Potential
Pyrazine derivatives have been extensively studied for their pharmacological properties, including antimycobacterial, antibacterial, antifungal, antidiabetic, anticancer, antiviral, and analgesic effects. This suggests that 4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride could also be explored for similar pharmacological applications, potentially leading to the development of new therapeutic agents (Doležal & Zítko, 2015).
Food Industry Applications
In the food industry, control strategies for the generation of pyrazines through the Maillard reaction are significant for enhancing flavors. The knowledge gained from understanding the synthesis and control of pyrazines can be applied to improve food processing techniques, suggesting potential applications of the compound in enhancing food flavors and quality (Yu et al., 2021).
Molecular Interactions with Proteins
The study of pyrazine-based compounds, including their interactions with proteins, is crucial in medicinal chemistry. Understanding these interactions can aid in the design of drug-like molecules with high potential for binding to protein targets, indicating the compound's potential in drug development and molecular biology research (Juhás & Zítko, 2020).
Energetic Materials Research
High-nitrogen azine energetic compounds, including pyrazine derivatives, are explored for their application in energetic materials due to their structural properties. This area of research is particularly relevant in the development of propellants, explosives, and other high-energy density materials, suggesting potential applications of the compound in materials science and engineering (Yongjin & Shuhong, 2019).
Properties
IUPAC Name |
4-[3-(aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O.2ClH/c1-14-4-5-15(7-9(14)16)10-8(6-11)12-2-3-13-10;;/h2-3H,4-7,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPOBLNGZWZAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=NC=CN=C2CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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